molecular formula C11H17Cl2N3O B2681922 (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride CAS No. 1286208-22-7

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

Cat. No. B2681922
CAS RN: 1286208-22-7
M. Wt: 278.18
InChI Key: DJQHHLNIWFFUOD-YQFADDPSSA-N
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Description

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Processes and Chemical Structures

A study by Wei et al. (2016) presents a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process, involving acylation, deprotection, and salt formation from 4-aminopyridine, offers a high-yield and purity product, showcasing its potential for central nervous system disorder treatments (Daiyan Wei et al., 2016).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This comprehensive study, involving conformational analysis and molecular field analysis, provides insights into the structure-activity relationships crucial for designing CB1 receptor antagonists (J. Shim et al., 2002).

Chemical Modifications and Therapeutic Potential

Nie et al. (2020) explored chemical modifications of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, to enhance its pharmacological profile. By replacing the pyridine ring with a pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold, the study discovered analogs with improved pharmacological profiles, highlighting the therapeutic potential in alleviating chronic pain with reduced side effects (Cunbin Nie et al., 2020).

properties

IUPAC Name

N-[(3R)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHHLNIWFFUOD-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

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